

Application Notes and Protocols for the Electrochemical Synthesis of N- Allyloxyphthalimide

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Compound of Interest

Compound Name: *N*-Allyloxyphthalimide

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This document provides a detailed experimental protocol for the electrochemical synthesis of **N-Allyloxyphthalimides**. The described method is based on a cross-dehydrogenative C–O coupling reaction between alkenes with an allylic hydrogen atom and N-hydroxyphthalimide (NHPI).^{[1][2][3][4][5][6]} This electrosynthesis approach offers a sustainable and efficient alternative to traditional chemical oxidation methods, avoiding the need for harsh reagents.^{[2][7]} The reaction proceeds in a simple undivided electrochemical cell, yielding moderate to good product yields.^{[1][3][6]}

Reaction Principle

The core of this method is the electrochemical generation of the phthalimide-N-oxyl (PINO) radical from N-hydroxyphthalimide at the anode.^{[1][2][6]} This radical then abstracts a hydrogen atom from the allylic position of an alkene, forming an allylic radical. Subsequent coupling between the allylic radical and another PINO radical yields the desired **N-Allyloxyphthalimide** product. This process demonstrates the dual reactivity of the PINO radical as both a hydrogen atom transfer (HAT) mediator and a coupling partner.^{[1][3]}

Quantitative Data Summary

The following table summarizes the isolated yields of **N-Allyloxyphthalimides** synthesized from various alkenes under optimized electrochemical conditions.

Entry	Alkene	Product	Yield (%)
1	Cyclohexene	2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione	70
2	Cyclopentene	2-(Cyclopent-2-en-1-yloxy)isoindoline-1,3-dione	72
3	Cyclooctene	2-(Cyclooct-2-en-1-yloxy)isoindoline-1,3-dione	68
4	Hex-1-ene	2-(Hex-2-en-1-yloxy)isoindoline-1,3-dione	30
5	Safrole	2-((3-(Benzo[d][1] [7]dioxol-5-yl)allyl)oxy)isoindoline-1,3-dione	76
6	2,3-Dimethylbut-2-ene	Mixture of regioisomers	53

Reaction conditions: Alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol), pyridine (0.5 mmol), and [pyH]ClO4 (0.5 mmol) in CH3CN (10.0 mL) were electrolyzed at a constant current of 50 mA in an undivided cell with a carbon felt anode and a platinum wire cathode at 25 °C under an argon atmosphere.[1][3]

Experimental Protocol

Materials and Equipment

- Reagents:
 - Alkene (e.g., Cyclohexene)
 - N-Hydroxyphthalimide (NHPI)

- Pyridine
- Pyridinium perchlorate ([pyH]ClO₄)
- Acetonitrile (CH₃CN), anhydrous
- Electrochemical Setup:
 - DC-regulated power supply
 - Undivided electrochemical cell (10 mL)
 - Carbon felt anode (10 mm × 30 mm × 3 mm)
 - Platinum wire cathode
 - Magnetic stirrer and stir bar
- Work-up and Purification:
 - Rotary evaporator
 - Dichloromethane (DCM)
 - Petroleum ether (PE)
 - Silica gel for column chromatography

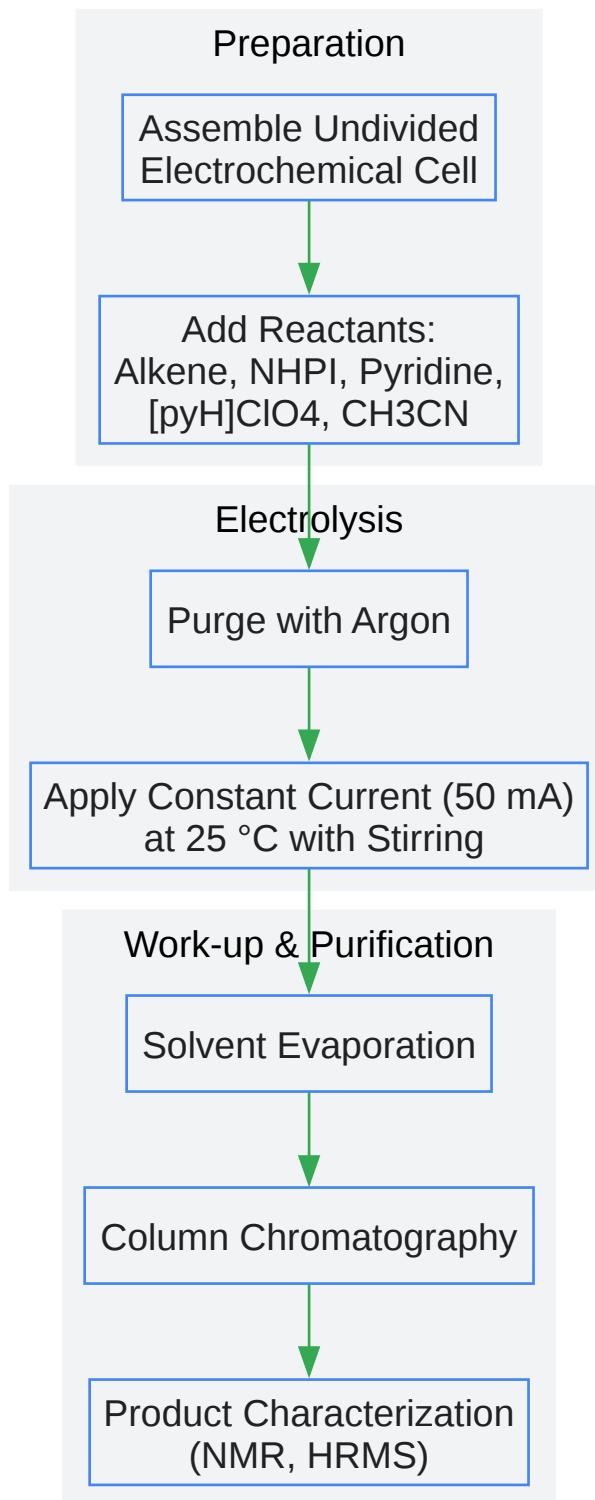
Procedure

- Cell Assembly:
 - Assemble the undivided 10 mL electrochemical cell.
 - Place the carbon felt anode and the platinum wire cathode into the cell.
 - Connect the electrodes to the DC-regulated power supply.
- Reaction Mixture Preparation:

- In the electrochemical cell, combine the alkene (1.5 mmol), N-hydroxyphthalimide (0.5 mmol, 82 mg), pyridine (0.5 mmol, 40 mg), and pyridinium perchlorate (0.5 mmol, 90 mg).
[\[1\]](#)[\[3\]](#)
- Add 10.0 mL of anhydrous acetonitrile to the cell.
- Add a magnetic stir bar.
- Electrolysis:
 - Seal the cell and purge with argon to create an inert atmosphere.[\[1\]](#)[\[3\]](#)
 - Begin magnetic stirring.
 - Set the DC power supply to a constant current of 50 mA (anode current density, janode = 16.7 mA/cm²).[\[1\]](#)[\[3\]](#)
 - Conduct the electrolysis at 25 °C. The reaction time is typically around 35 minutes, corresponding to a charge of 2.2 F/mol relative to N-hydroxyphthalimide.[\[2\]](#)[\[3\]](#)
- Work-up and Purification:
 - Upon completion of the electrolysis, transfer the reaction mixture to a round-bottom flask.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Purify the residue by column chromatography on silica gel. The eluent will depend on the specific product; for example, a mixture of dichloromethane and petroleum ether can be used.[\[1\]](#)[\[2\]](#)
- Product Characterization:
 - Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[\[1\]](#)

Visualized Experimental Workflow

The following diagram illustrates the key steps in the electrochemical synthesis of **N-Allyloxyphthalimides**.



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